Cas no 897611-05-1 (N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide)

N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide
- N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide
- N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide
- 897611-05-1
- AKOS024625172
- F2068-0540
- N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide
-
- Inchi: 1S/C22H29N3O4S/c1-17-8-9-19(16-18(17)2)22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-6-4-5-7-21(20)29-3/h4-9,16H,10-15H2,1-3H3,(H,23,26)
- InChI Key: UTUABLDFYMVSTK-UHFFFAOYSA-N
- SMILES: C(NCCS(N1CCN(C2=CC=CC=C2OC)CC1)(=O)=O)(=O)C1=CC=C(C)C(C)=C1
Computed Properties
- Exact Mass: 431.18787759g/mol
- Monoisotopic Mass: 431.18787759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 658
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 87.3Ų
N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2068-0540-5μmol |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide |
897611-05-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2068-0540-20μmol |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide |
897611-05-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2068-0540-30mg |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide |
897611-05-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2068-0540-10μmol |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide |
897611-05-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2068-0540-2mg |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide |
897611-05-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2068-0540-5mg |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide |
897611-05-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2068-0540-15mg |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide |
897611-05-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2068-0540-75mg |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide |
897611-05-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2068-0540-20mg |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide |
897611-05-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2068-0540-3mg |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide |
897611-05-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide Related Literature
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
Additional information on N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide
Introduction to N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide (CAS No. 897611-05-1)
N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide, a compound with the CAS number 897611-05-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, makes it a subject of intense study among researchers aiming to develop novel pharmacological agents.
The core structure of N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide features a benzamide moiety linked to an ethyl chain that is further substituted with a piperazine ring. The piperazine ring is particularly noteworthy as it is a common pharmacophore in many drugs known for their interaction with biological targets. Specifically, the presence of the 4-(2-methoxyphenyl)piperazin-1-ylsulfonyl group introduces a sulfonamide moiety, which is known for its ability to enhance binding affinity and selectivity in drug design.
Recent research in the field of medicinal chemistry has highlighted the importance of sulfonamide derivatives in developing treatments for various diseases. The sulfonamide group in N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide not only contributes to its molecular stability but also plays a crucial role in modulating its interactions with biological targets. This has led to its investigation as a potential lead compound in the development of new therapeutic agents.
One of the most compelling aspects of this compound is its potential application in treating neurological disorders. The piperazine moiety is particularly relevant here, as it has been shown to interact with neurotransmitter receptors, making it a promising candidate for drugs targeting conditions such as depression, anxiety, and schizophrenia. The methoxyphenyl group further enhances its pharmacological profile by contributing to lipophilicity and improving blood-brain barrier penetration.
The benzamide portion of the molecule adds another layer of functionality that can be exploited for therapeutic benefit. Benzamides are well-known for their role as protease inhibitors and have been successfully used in the treatment of various inflammatory and infectious diseases. In N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide, the benzamide group is strategically positioned to interact with biological targets, enhancing the compound's overall efficacy.
Current research efforts are focused on understanding the detailed mechanism of action of this compound. Studies have begun to explore how N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide interacts with specific enzymes and receptors at the molecular level. This information is crucial for optimizing its pharmacological properties and ensuring its safety and efficacy in clinical settings.
Advances in computational chemistry and molecular modeling have played a pivotal role in these studies. By leveraging these technologies, researchers can simulate the interactions between N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide and its biological targets, providing valuable insights into its potential therapeutic applications. These simulations have helped identify key structural features that contribute to its binding affinity and selectivity.
In addition to its potential in treating neurological disorders, N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide has also shown promise in other therapeutic areas. For instance, preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The sulfonamide group's ability to modulate inflammatory pathways is particularly noteworthy here.
The synthesis of this compound presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce high-purity samples suitable for further study. Techniques such as multi-step organic synthesis and purification methods like column chromatography have been employed to obtain the desired product with minimal impurities.
As research continues, the potential applications of N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide are likely to expand. The combination of its structural features and demonstrated biological activity makes it a versatile molecule that can be further modified to address specific therapeutic needs. Future studies will focus on optimizing its pharmacokinetic properties and exploring new formulations that enhance its delivery and efficacy.
The development of new pharmaceutical agents is an ongoing process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing new molecules like N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide, while biologists provide insights into their mechanisms of action and potential therapeutic applications. This interdisciplinary approach is essential for translating laboratory discoveries into effective treatments for patients worldwide.
897611-05-1 (N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide) Related Products
- 1251628-17-7(2-2-oxo-3-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl-N-(2,4,6-trimethylphenyl)acetamide)
- 147330-26-5(methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate)
- 1040659-30-0(N-(2,5-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
- 1803544-88-8(4-Amino-6-(aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine)
- 126-81-8(5,5-dimethylcyclohexane-1,3-dione)
- 2172020-51-6(2,2-diethoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one)
- 1219979-93-7(3-2-(2-Cyclohexylethoxy)ethylpiperidinehydrochloride)
- 1544250-24-9(Ethyl 3-butan-2-yl-3-methyl-2-propyloxirane-2-carboxylate)
- 62268-15-9(3,4,5-Trichlorophthalic Acid)
- 1804306-09-9(3-(Bromomethyl)-2-fluoro-5-nitro-4-(trifluoromethoxy)pyridine)



